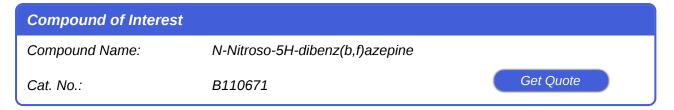




# Application of UPLC-MS/MS for the Simultaneous Detection of Nitrosamine Impurities

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**Application Note & Protocol** 

#### Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have established stringent limits for these impurities in drug substances and products. Consequently, highly sensitive and selective analytical methods are required for their accurate quantification at trace levels. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this application, offering the necessary sensitivity, selectivity, and the ability to simultaneously quantify multiple nitrosamines in a single analytical run.[1]

This document provides a detailed overview of the application of UPLC-MS/MS for the simultaneous detection of nitrosamine impurities. It includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this critical analysis.

### **Experimental Protocols**

The following protocols are generalized from various validated methods and can be adapted based on the specific drug matrix and target nitrosamines.



## **Sample Preparation**

Sample preparation is a critical step to ensure the accurate and reliable extraction of nitrosamines from the drug substance or product matrix.[2]

- a. For Water-Soluble Drug Substances (e.g., Metformin, Ranitidine)
- Dissolution: Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a clean centrifuge tube.[2]
- Solvent Addition: Add a defined volume of a suitable solvent, such as methanol or a mixture of water and methanol (e.g., 1 mL of 50:50 water:methanol).[3][4]
- Internal Standard Spiking: If using an internal standard, add a known concentration of the isotopically labeled nitrosamine standard solution.
- Extraction: Vortex the sample for a specified period (e.g., 20 minutes) to ensure complete dissolution and extraction of the nitrosamines.
- Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., 4000 RPM for 15 minutes) to pellet any undissolved excipients.[5] Alternatively, filter the supernatant through a 0.2 μm syringe filter.[5]
- Dilution: Dilute the clear supernatant with an appropriate solvent (e.g., water) to the desired concentration for UPLC-MS/MS analysis.[3]
- b. For Poorly Water-Soluble Drug Substances (e.g., Sartans)
- Dissolution: Weigh the drug substance into a centrifuge tube.
- Solvent Addition: Add a solvent in which the drug substance is soluble, such as dichloromethane (DCM) or a mixture of organic solvents.
- Extraction and Phase Separation: After vortexing, a liquid-liquid extraction may be necessary. The organic phase containing the nitrosamines is then carefully collected.
- Evaporation and Reconstitution: The collected organic phase can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in the mobile phase starting



condition.

#### **UPLC-MS/MS Instrumentation and Conditions**

The following table summarizes typical UPLC-MS/MS parameters for the simultaneous analysis of multiple nitrosamines.

Parameter	Typical Conditions		
UPLC System	Waters ACQUITY UPLC I-Class PLUS or Thermo Scientific Vanquish Horizon		
Column	Waters ACQUITY HSS T3 (e.g., 2.1 x 100 mm, 1.8 μm) or Thermo Scientific Hypersil GOLD Phenyl (e.g., 2.1 x 100 mm, 1.9 μm)[6]		
Column Temperature	40 °C[6]		
Sample Temperature	10 °C[6]		
Injection Volume	5 - 50 μL[3][6]		
Mobile Phase A	5 mM Ammonium Formate with 0.1% Formic Acid in Water[6]		
Mobile Phase B	5 mM Ammonium Formate with 0.1% Formic Acid in Methanol[6]		
Flow Rate	0.4 mL/min[6]		
Gradient Elution	A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the nitrosamines based on their polarity.		
Mass Spectrometer	Waters Xevo TQ-XS, Thermo Scientific TSQ Quantis, or Sciex Triple Quad series		
Ionization Source	Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode[1][7]		
Scan Type	Multiple Reaction Monitoring (MRM)[7]		



## **Quantitative Data Summary**

The following tables present a summary of quantitative performance data from various UPLC-MS/MS methods for nitrosamine analysis.

Table 1: Limits of Quantification (LLOQ) for Common Nitrosamines

Nitrosamine	LLOQ (ng/mL)	Drug Matrix	Reference
NDMA	0.1	Sartans & Ranitidine	[6]
NDEA	0.1	Sartans & Ranitidine	[6]
NEIPA	0.1	Sartans & Ranitidine	[6]
NDIPA	0.1	Sartans & Ranitidine	[6]
NDBA	0.1	Sartans & Ranitidine	[6]
NMBA	0.1	Sartans & Ranitidine	[6]
Various	0.01 - 0.1	Metformin	[8]

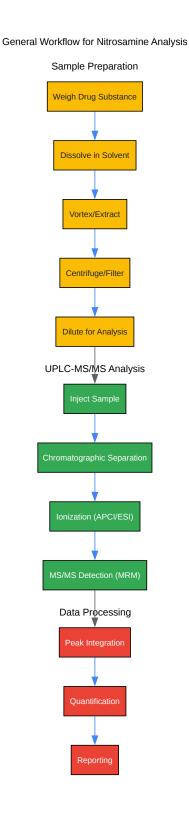
Table 2: Linearity and Recovery Data

Nitrosamine	Linearity Range (ng/mL)	Correlation Coefficient (r²)	Recovery (%)	Drug Matrix	Reference
Six Nitrosamines	0.1 - 100	>0.99	Not Specified	Sartans & Ranitidine	[6]
Nine Nitrosamines	0.1 - 20	>0.99	85 - 110	Metformin	[8][9]
NMBA	3 - 45	>0.99	89.9 - 115.7	Sartans	[10]
N-nitroso mirabegron	0.02 - 0.72 ppm	>0.99	94.5 - 116.5	Mirabegron	[7]

## **Experimental Workflows**



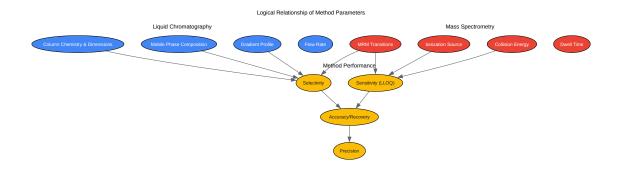
The following diagrams illustrate the typical experimental workflows for the UPLC-MS/MS analysis of nitrosamines.





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Caption: A generalized workflow for nitrosamine analysis by UPLC-MS/MS.



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Caption: Key parameter relationships in UPLC-MS/MS method development.

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